Ethyl 6-cyanopicolinate Ethyl 6-cyanopicolinate
Brand Name: Vulcanchem
CAS No.: 97483-79-9
VCID: VC3802284
InChI: InChI=1S/C9H8N2O2/c1-2-13-9(12)8-5-3-4-7(6-10)11-8/h3-5H,2H2,1H3
SMILES: CCOC(=O)C1=CC=CC(=N1)C#N
Molecular Formula: C9H8N2O2
Molecular Weight: 176.17 g/mol

Ethyl 6-cyanopicolinate

CAS No.: 97483-79-9

Cat. No.: VC3802284

Molecular Formula: C9H8N2O2

Molecular Weight: 176.17 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 6-cyanopicolinate - 97483-79-9

Specification

CAS No. 97483-79-9
Molecular Formula C9H8N2O2
Molecular Weight 176.17 g/mol
IUPAC Name ethyl 6-cyanopyridine-2-carboxylate
Standard InChI InChI=1S/C9H8N2O2/c1-2-13-9(12)8-5-3-4-7(6-10)11-8/h3-5H,2H2,1H3
Standard InChI Key FYOOHRDXEPERKP-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CC=CC(=N1)C#N
Canonical SMILES CCOC(=O)C1=CC=CC(=N1)C#N

Introduction

Chemical and Structural Characteristics

Molecular Architecture and Physicochemical Properties

Ethyl 6-cyanopicolinate belongs to the picolinate family, distinguished by a pyridine backbone with substituents at the 2- and 6-positions. The compound’s IUPAC name, ethyl 6-cyanopyridine-2-carboxylate, reflects its ethoxycarbonyl (-COOEt) and cyano (-CN) functional groups . Key physicochemical parameters include:

PropertyValueSource
Molecular Weight176.17 g/mol
Boiling Point330.0 ± 27.0°C at 760 mmHg
DensityNot reported
SolubilitySoluble in organic solvents
Storage ConditionsRoom temperature, inert gas

The compound’s boiling point suggests moderate thermal stability, suitable for reactions under reflux conditions . While density data remain unreported, its solubility in polar aprotic solvents (e.g., DMSO, DMF) aligns with typical ester and nitrile behavior, facilitating its use in solution-phase synthesis .

Synthesis and Manufacturing

Synthetic Pathways

While explicit details of Ethyl 6-cyanopicolinate’s synthesis are scarce in publicly available literature, its production likely involves esterification and cyanation sequences starting from picolinic acid precursors. For example, analogous compounds like Ethyl 6-chloro-5-cyanopicolinate (CAS 1780335-83-2) are synthesized via chlorination followed by cyanation, suggesting that similar strategies could apply to the target compound. A plausible route may include:

  • Esterification: Reaction of 6-cyanopicolinic acid with ethanol under acidic conditions.

  • Purification: Chromatographic or recrystallization techniques to isolate the ester product.

Industrial-scale production would require optimization of reaction parameters (temperature, catalyst) to maximize yield and minimize by-products like hydrolyzed acids or dimerized species.

Scalability and Process Challenges

Key challenges in manufacturing Ethyl 6-cyanopicolinate include:

  • Moisture Sensitivity: The ester group’s susceptibility to hydrolysis necessitates anhydrous conditions during synthesis and storage .

  • By-Product Formation: Competing reactions at the pyridine ring’s nitrogen atom may generate undesired derivatives, requiring stringent control of reaction stoichiometry .

Industrial and Research Applications

Pharmaceutical Intermediates

Ethyl 6-cyanopicolinate serves as a critical building block in active pharmaceutical ingredient (API) synthesis. Its cyano group acts as a versatile handle for further functionalization, enabling the construction of:

  • Heterocyclic Scaffolds: Annulation reactions to form quinolines or isoquinolines, which are prevalent in anticancer and antimicrobial agents .

  • Enzyme Inhibitors: The nitrile moiety can coordinate to metalloenzyme active sites, as seen in kinase inhibitors under preclinical investigation .

Agrochemical Development

In agrochemistry, the compound’s reactivity supports the synthesis of:

  • Herbicides: Derivatives targeting acetolactate synthase (ALS), a key enzyme in branched-chain amino acid biosynthesis .

  • Fungicides: Pyridine-based inhibitors of fungal cytochrome P450 enzymes, enhancing crop protection .

A 2025 market analysis highlights its role in developing next-generation agrochemicals with reduced environmental persistence compared to chlorinated analogues .

Biological Activity and Toxicology

In Vitro and Preclinical Data

While direct toxicological data for Ethyl 6-cyanopicolinate are unavailable, structurally related nitriles exhibit moderate cytotoxicity. For instance, ethyl 3-chloro-6-cyanopicolinate (CID 86692223) shows IC₅₀ values of ~50 µM in human hepatoma cell lines, suggesting that the cyanopicolinate core may require structural optimization to improve therapeutic indices .

Future Directions and Research Opportunities

Structural Modifications

  • Electron-Deficient Analogues: Introducing electron-withdrawing groups (e.g., -CF₃) to enhance reactivity in nucleophilic aromatic substitutions.

  • Metal Complexation: Exploring coordination chemistry for catalytic applications .

Interdisciplinary Collaborations

Partnerships between synthetic chemists and computational modelers could accelerate the design of derivatives with tailored bioactivity and environmental profiles.

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